

A Comparative Crystallographic Analysis of Phenyl-Imidazole-Carbaldehyde Derivatives

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Compound of Interest

Compound Name: 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

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This guide provides a comparative analysis of the X-ray crystallography data for 2-phenyl-1H-imidazole-4-carbaldehyde and its 2-chloro substituted derivative. It is intended for researchers, scientists, and drug development professionals interested in the structural chemistry of imidazole-based compounds, which are common scaffolds in medicinal chemistry.

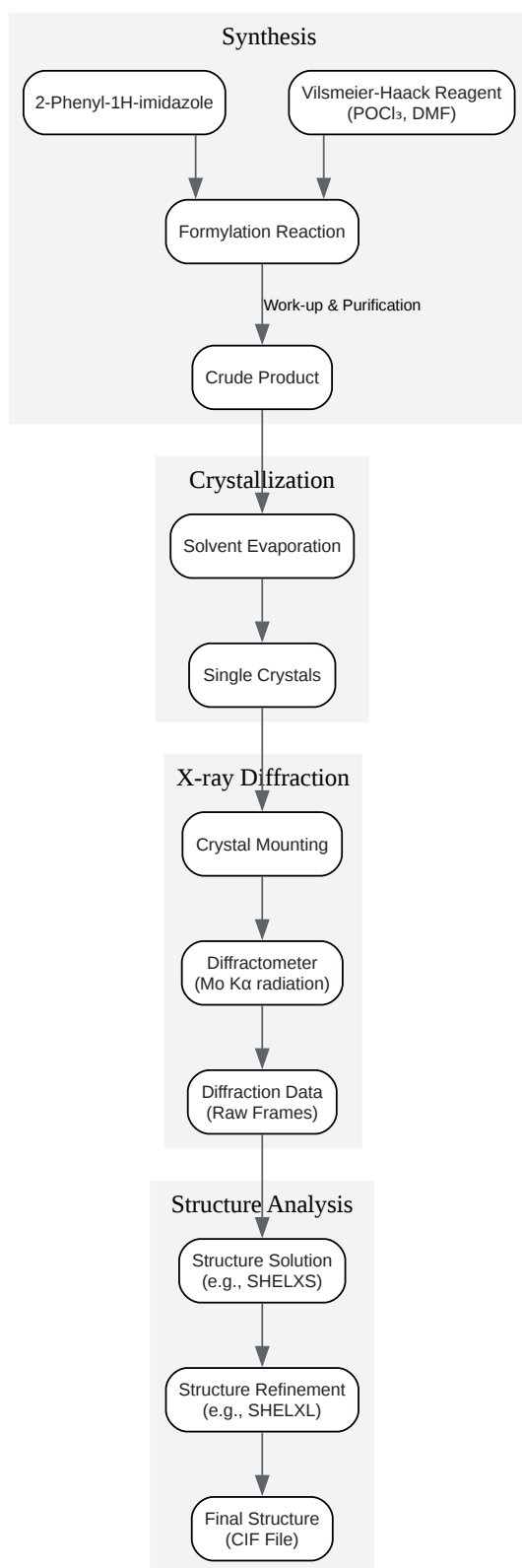
Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-phenyl-1H-imidazole-4-carbaldehyde and its 2-chloro derivative, allowing for a direct comparison of their solid-state structures. The introduction of a chlorine atom at the ortho position of the phenyl ring induces notable changes in the crystal packing and unit cell parameters.

Parameter	2-phenyl-1H-imidazole-4-carbaldehyde	2-(2-chlorophenyl)-1H-imidazole-4-carbaldehyde
CCDC Number	1448950	872199
Chemical Formula	C ₁₀ H ₈ N ₂ O	C ₁₀ H ₇ ClN ₂ O
Formula Weight	172.19	206.63
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c
a (Å)	11.233(3)	3.8696(3)
b (Å)	5.0932(12)	16.5133(12)
c (Å)	14.288(4)	14.2584(11)
α (°)	90	90
β (°)	104.223(10)	94.494(3)
γ (°)	90	90
Volume (Å ³)	791.7(4)	906.94(12)
Z	4	4
Calculated Density (g/cm ³)	1.444	1.513
R-factor (R1)	0.058	0.035

Experimental Workflow

The general workflow for obtaining and analyzing the crystal structure of the title compounds is depicted below. This process begins with the chemical synthesis of the target molecule, followed by crystallization, X-ray diffraction data collection, and finally, structure solution and refinement.



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Caption: Experimental workflow from synthesis to final crystal structure.

Experimental Protocols

The methodologies provided below are representative protocols for the synthesis and single-crystal X-ray diffraction analysis of the compared imidazole derivatives.

Synthesis: Vilsmeier-Haack Formylation

The synthesis of 2-aryl-1H-imidazole-4-carbaldehydes is typically achieved via the Vilsmeier-Haack reaction.

- **Reagent Preparation:** The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl_3 , 3.0 eq.) to ice-cold N,N-dimethylformamide (DMF) with stirring.
- **Reaction:** The appropriate 2-aryl-1H-imidazole (1.0 eq.) is dissolved in DMF and added to the prepared Vilsmeier reagent at 0°C .
- **Heating:** The reaction mixture is then heated, typically to around $80\text{--}90^\circ\text{C}$, and stirred for several hours until the reaction is complete (monitored by TLC).
- **Work-up:** The mixture is cooled to room temperature and poured into ice water.
- **Neutralization:** The acidic solution is neutralized with a base, such as sodium carbonate (Na_2CO_3) or a sodium hydroxide (NaOH) solution, until a precipitate forms.
- **Purification:** The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure carbaldehyde derivative.

Single-Crystal X-ray Crystallography

- **Crystallization:** Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.

- **Data Collection:** X-ray diffraction data is collected at a controlled temperature (e.g., 296 K) using a single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$). Data is typically collected using ω -scans.
- **Data Processing:** The collected diffraction intensities are corrected for Lorentz and polarization effects. An absorption correction may also be applied.
- **Structure Solution and Refinement:** The crystal structure is solved by direct methods using software such as SHELXS and refined by full-matrix least-squares on F^2 using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated and deposited as a Crystallographic Information File (CIF).
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